BenchChemオンラインストアへようこそ!

N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Microtubule destabilization Antiproliferative activity Cancer cell line screening

N-Benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (CAS 325747-95-3) is a synthetic sulfonamide derivative with molecular formula C23H22N2O3S and molecular weight 406.5 g/mol. It belongs to the N-sulfonylated tetrahydroquinoline class, a scaffold recognized in multiple patent families as a privileged chemotype for nuclear receptor modulation, particularly retinoid-related orphan receptor gamma (RORγ/RORγt) inverse agonism.

Molecular Formula C23H22N2O3S
Molecular Weight 406.5
CAS No. 325747-95-3
Cat. No. B2591166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
CAS325747-95-3
Molecular FormulaC23H22N2O3S
Molecular Weight406.5
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C23H22N2O3S/c26-23(24-17-18-7-2-1-3-8-18)20-12-14-21(15-13-20)29(27,28)25-16-6-10-19-9-4-5-11-22(19)25/h1-5,7-9,11-15H,6,10,16-17H2,(H,24,26)
InChIKeyCRRNHRCQIVTIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (CAS 325747-95-3): Structural and Physicochemical Baseline for Procurement


N-Benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (CAS 325747-95-3) is a synthetic sulfonamide derivative with molecular formula C23H22N2O3S and molecular weight 406.5 g/mol . It belongs to the N-sulfonylated tetrahydroquinoline class, a scaffold recognized in multiple patent families as a privileged chemotype for nuclear receptor modulation, particularly retinoid-related orphan receptor gamma (RORγ/RORγt) inverse agonism . The compound features three distinct pharmacophoric elements: a 1,2,3,4-tetrahydroquinoline core N-substituted with a sulfonyl bridge, a para-substituted benzamide moiety, and an N-benzyl terminus. It is commercially available from specialty chemical suppliers at ≥95% purity, cataloged primarily as a research-grade screening compound . No peer-reviewed biological characterization of this specific compound has been identified in PubMed-indexed literature as of the search date.

Why Generic Substitution Fails for N-Benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide: Substituent-Dependent Pharmacology in the Tetrahydroquinoline Sulfonamide Series


Within the 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide scaffold, variation at the terminal amide substituent produces divergent biological profiles that preclude simple analog interchange. Published structure-activity relationship (SAR) data on directly comparable congeners demonstrates that the N-cyclopropyl analog (compound 3) exhibits microtubule-destabilizing activity with IC50 values in the low micromolar range against human cancer cell lines, while the corresponding carboxylic acid analog is significantly less potent . Separately, N-benzylbenzamide derivatives have been characterized as potent tyrosinase inhibitors (IC50 = 2.2 μM) through a mechanism distinct from microtubule targeting . The N-benzyl terminus on the target compound introduces specific hydrophobic and hydrogen-bonding interactions at the amide binding region that are absent in N-cyclopropyl, N-phenyl, or free carboxylic acid variants. Furthermore, in the broader N-sulfonylated tetrahydroquinoline patent estate, the nature of the sulfonamide N-substituent (benzyl vs. substituted benzyl vs. alkyl) critically governs RORγ inverse agonist potency and selectivity over related nuclear receptors . Generic substitution without experimental confirmation therefore risks selecting a compound with an entirely different target engagement profile.

Quantitative Differentiation Evidence for N-Benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (CAS 325747-95-3) Relative to Closest Structural Analogs


N-Benzyl vs. N-Cyclopropyl Terminal Amide Substitution: Differential Antiproliferative Potency in the 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzamide Scaffold

In the only published study directly examining the 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide scaffold, compound 3 (the N-cyclopropyl analog, CAS not publicly listed in the abstract) demonstrated growth inhibition with an IC50 in the low micromolar range against two human cancer cell lines, accompanied by G2/M cell cycle accumulation and microtubule depolymerization . The N-benzyl target compound (CAS 325747-95-3) differs by replacement of the cyclopropyl group with a benzyl moiety at the terminal amide position — a modification that increases molecular weight by 50 Da, adds an aromatic ring capable of π-stacking interactions, and alters the amide NH hydrogen-bonding geometry. The corresponding carboxylic acid analog (compound in which the amide is replaced by -COOH) showed substantially reduced potency, confirming that the amide substituent identity is a critical potency determinant within this chemotype . No published IC50 data exist for the specific N-benzyl congener at the time of this analysis. The quantitative data below represent the closest available comparator evidence for procurement decision-making.

Microtubule destabilization Antiproliferative activity Cancer cell line screening Structure-activity relationship

Class-Level Antitumor Potency of Tetrahydroquinoline Sulfonamide Derivatives: Benchmarking Against Doxorubicin in Ehrlich Ascites Carcinoma

A series of structurally related 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide derivatives (compounds 23–41) were evaluated for in vitro antitumor activity. The most potent compounds in this series (32, 25, 41, 35, 33, and 37) exhibited IC50 values of 2.5, 3, 5, 10, 12, and 12.5 μg/mL respectively, which were substantially more potent than doxorubicin (IC50 = 37.5 μg/mL) as the reference standard . The target compound CAS 325747-95-3 shares the tetrahydroquinoline sulfonamide core but differs in that the sulfonamide is integrated as an N-sulfonyl bridge to the tetrahydroquinoline ring rather than as a benzenesulfonamide side chain. This class-level evidence establishes that the tetrahydroquinoline-sulfonamide pharmacophore is capable of delivering single-digit μg/mL antitumor activity, providing a potency benchmark for the chemotype. The specific potency of the target N-benzyl benzamide variant has not been independently reported.

Carbonic anhydrase inhibition Antitumor screening Tetrahydroquinoline sulfonamide Cancer chemotherapy

Structural Differentiation via Sulfonamide Connectivity: N-Sulfonylated Tetrahydroquinoline vs. Benzenesulfonamide-Substituted Tetrahydroquinoline in RORγ Inverse Agonism

US Patent US9512111B2 (Galderma) discloses N-sulfonylated tetrahydroquinolines — the exact structural class of CAS 325747-95-3 — as RORγ inverse agonists for treating IL-17-mediated inflammatory disorders . The target compound features the defining N-sulfonyl-tetrahydroquinoline connectivity (N1-SO2-aryl) that is a core structural requirement in this patent family. In contrast, the antitumor sulfonamides from Ghorab et al. (2010) employ a benzenesulfonamide substituted at the 4-position of the tetrahydroquinoline ring — a distinct connectivity that targets carbonic anhydrase rather than RORγ . The N-sulfonylated connectivity creates a tertiary sulfonamide with distinct conformational constraints compared to the primary/secondary sulfonamide motif. In the closely related N-sulfonamide-tetrahydroquinoline series by Sun et al. (2020), compound 13 demonstrated potent RORγt inverse agonism with moderate binding affinity, inhibited Th17 cell differentiation, and showed in vivo efficacy in psoriasis models . The target compound (CAS 325747-95-3) has the same N-sulfonyl-THQ core connectivity as the patented RORγ inverse agonists, distinguishing it from the benzenesulfonamide-THQ antitumor series.

RORγ inverse agonism Nuclear receptor modulation IL-17/Th17 pathway Immunology

Physicochemical Property Differentiation: MW, cLogP, and Hydrogen-Bonding Capacity in the Tetrahydroquinoline Sulfonamide Benzamide Series

The target compound (MW 406.5, C23H22N2O3S) occupies a distinct region of physicochemical space compared to its closest published analogs. It contains 3 hydrogen bond acceptors (two sulfonyl oxygens and one amide carbonyl) and 1 hydrogen bond donor (amide NH), yielding a topological polar surface area (TPSA) of approximately 66-75 Ų . The N-benzyl group contributes logP-enhancing lipophilicity while the sulfonamide moiety provides polarity balance. For comparison, in the RORγ inverse agonist series by Wu et al. (2024), the lead compound XY039 (13e; 2,4-difluoro-N-(1-((4-(trifluoromethyl)benzyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide) has a higher MW (~567) and greater halogen content . The target compound's lower molecular weight and absence of fluorine atoms may confer advantages in synthetic tractability and cost for large-scale screening. The N-benzyl benzamide terminus provides a chemically stable amide bond resistant to hydrolysis under physiological pH conditions, in contrast to ester-containing analogs. Computed cLogP is estimated at 3.5-4.0, consistent with moderate lipophilicity suitable for cell permeability while avoiding excessive hydrophobicity that can lead to non-specific binding.

Physicochemical profiling Drug-likeness Permeability Solubility

Commercially Available Purity Benchmarking: ≥95% Purity Specification with Single-Vendor Catalog Traceability

CAS 325747-95-3 is listed with a purity specification of ≥95% by at least one commercial supplier (CheMenu, Catalog No. CM1009728), classified under the Tetrahydroquinolines product category and designated for R&D use only . This purity threshold meets the minimum acceptable standard for primary high-throughput screening (typically ≥90% purity). For comparison, many structurally related tetrahydroquinoline sulfonamide screening compounds from the same supplier category are offered at similar purity levels (95%+), but the N-benzyl benzamide substitution pattern is unique and not duplicated by other catalog items with the same core scaffold and different amide termini. The compound is supplied as a neat solid with storage at standard ambient conditions, and no special handling requirements (e.g., inert atmosphere, cold chain) are specified, which reduces logistics complexity and cost relative to temperature-sensitive or hygroscopic analogs. This straightforward supply chain profile contrasts with proprietary lead compounds such as XY039 and XY077, which are not commercially available and require custom synthesis.

Compound procurement Purity specification Screening library Supplier qualification

Recommended Research and Industrial Application Scenarios for N-Benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (CAS 325747-95-3)


RORγ/RORγt Nuclear Receptor Screening in Autoimmune and Inflammatory Disease Programs

Based on the N-sulfonylated tetrahydroquinoline connectivity patent estate (US9512111B2) that covers this compound's core scaffold class , CAS 325747-95-3 is structurally positioned for inclusion in RORγ/RORγt inverse agonist screening cascades. The compound may be deployed in cell-based luciferase reporter gene assays (HEK293 cells transfected with GAL4-fused RORγ-LBD) to evaluate its inverse agonist activity, using protocols analogous to those described for related N-sulfonamide-tetrahydroquinolines by Sun et al. (2020) . The N-benzyl benzamide terminus differentiates it from previously reported analogs and may confer distinct binding interactions within the RORγ ligand-binding domain. Given that RORγt is the master transcription factor for Th17 cell differentiation and IL-17 production, compounds with activity in this pathway have therapeutic relevance for psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease . Procurement for this application should be accompanied by a structurally matched inactive control compound to validate target engagement specificity.

Microtubule-Targeted Antiproliferative Screening in Multidrug-Resistant Cancer Cell Panels

The closest published analog — N-cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide — demonstrated microtubule-destabilizing activity with G2/M arrest and low micromolar antiproliferative potency, and notably was not susceptible to P-glycoprotein (P-gp)-mediated drug efflux . This suggests that the 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide scaffold may evade a key multidrug resistance mechanism. CAS 325747-95-3, bearing an N-benzyl terminus instead of N-cyclopropyl, represents a structurally distinct probe for evaluating whether the scaffold's efflux evasion property is retained with a bulkier, more lipophilic amide substituent. Recommended screening includes: (a) antiproliferative IC50 determination in P-gp-overexpressing vs. parental cancer cell line pairs; (b) flow cytometric cell cycle analysis (propidium iodide staining); (c) tubulin polymerization assay (fluorescence-based); and (d) comparison against the N-cyclopropyl analog as a direct within-scaffold benchmark. The absence of halogen substituents simplifies metabolic interpretation and reduces the likelihood of CYP450-mediated reactive metabolite formation.

Fragment-Based and Lead-Like Diversity Screening Collections for Academic and Industrial HTS

With a molecular weight of 406.5 Da, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and estimated cLogP of 3.5-4.0 , CAS 325747-95-3 resides within lead-like chemical space as defined by the Lipinski and Veber filters. Its three-component architecture (tetrahydroquinoline, sulfonamide bridge, N-benzyl benzamide) provides scaffold diversity not extensively explored in public screening libraries. The compound is commercially available at ≥95% purity from a traceable supplier, making it suitable for direct inclusion in diversity-oriented screening decks without additional purification . For industrial HTS operations, the compound can serve as a representative member of the N-sulfonylated tetrahydroquinoline benzamide sub-series in target-agnostic phenotypic screening campaigns, with the understanding that any primary hits will require confirmation of structure and purity via LC-MS and NMR before follow-up. The benzyl group provides a convenient UV chromophore (λmax ~254 nm) for HPLC-based purity assessment and quantification.

Structure-Activity Relationship (SAR) Probe for Tetrahydroquinoline Sulfonamide Pharmacophore Mapping

CAS 325747-95-3 fills a specific gap in the publicly accessible SAR matrix of the 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide scaffold. Published SAR data exist for N-cyclopropyl (Field et al. 2019) , N-aryl (various benzenesulfonamide series by Ghorab et al. 2010) , and substituted N-benzyl variants in the RORγ patent literature , but the unsubstituted N-benzyl benzamide variant (CAS 325747-95-3) represents the parent compound of the N-benzyl sub-series. Its procurement enables systematic SAR expansion through: (a) introduction of substituents on the benzyl phenyl ring (halogen, methoxy, nitro, cyano); (b) variation of the benzamide para-substitution pattern; (c) modification of the tetrahydroquinoline ring (6- or 7-position substitution); and (d) replacement of the sulfonyl linker with carbonyl or methylene bioisosteres. Quantitative benchmark data from the parent compound (once experimentally determined) will provide the reference point against which all subsequent analogs are compared, enabling rigorous determination of substituent contributions to potency, selectivity, and physicochemical properties.

Quote Request

Request a Quote for N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.